2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Description
Chemical Structure and Properties 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS: 519150-65-3) is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core fused with a tetrahydro ring system and an ethyl substituent at the 2-position. This compound is synthesized via the Pfitzinger reaction, which involves condensation of isatine derivatives with 4-piperidone analogues under basic conditions . Its purity is commercially available at 95% (MFCD03479190) .
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVKSDEXHEPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368995 | |
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519150-65-3 | |
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid involves multiple steps, typically starting with the formation of the naphthyridine core. This can be achieved through various synthetic routes, including cyclization reactions and functional group modifications . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PDE5 Inhibitors
Recent studies have identified 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine derivatives as promising phosphodiesterase type 5 (PDE5) inhibitors. PDE5 inhibitors are primarily used in treating erectile dysfunction and pulmonary hypertension. The compound's structural modifications have led to enhanced potency and selectivity compared to existing PDE5 inhibitors. For instance, a study reported the synthesis of several new compounds based on this scaffold that exhibited improved water solubility and biological activity against PDE5 enzymes .
Antitumor Activity
Research has also explored the potential antitumor properties of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine derivatives. Some derivatives have shown cytotoxic effects on various cancer cell lines. The mechanism of action appears linked to the inhibition of specific signaling pathways involved in cell proliferation and survival . This highlights the compound's potential in cancer therapeutics.
Proteomics Research
The compound is utilized in proteomics research for its ability to interact with specific proteins and enzymes. It serves as a tool for studying protein functions and interactions within complex biological systems. Its application in this field is crucial for elucidating mechanisms underlying diseases at the molecular level .
Mutagenicity Studies
There is ongoing research regarding the mutagenic potential of compounds similar to 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine. Understanding the mutagenic properties is essential for assessing safety profiles in drug development . This aspect is particularly significant for compounds that may be used in therapeutic settings.
Table of Research Findings
Case Study 1: PDE5 Inhibitors Development
A recent study synthesized several derivatives of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine aimed at enhancing their efficacy as PDE5 inhibitors. The results indicated that certain modifications led to compounds with significantly improved biological activity and solubility profiles compared to traditional PDE5 inhibitors.
Case Study 2: Antitumor Activity Assessment
Another investigation focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines. The study demonstrated that specific structural modifications could enhance the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-Ethyl-...-10-carboxylic acid (Target Compound) | 519150-65-3 | Not explicitly stated* | ~318 (inferred) | N/A | N/A |
| 2-Benzyl-...-10-carboxylic acid | 99117-21-2 | C₂₀H₁₈N₂O₂ | 318.37 | 1.296 | 504.4 |
| 2-(Phenylsulfonyl)-...-10-carboxylic acid | 431916-18-6 | C₁₉H₁₆N₂O₄S | 384.41 | N/A | N/A |
*Note: The molecular formula of the target compound is inferred as C₁₆H₁₈N₂O₂ based on structural similarity to analogues .
Key Observations :
- The 2-benzyl derivative (CAS 99117-21-2) exhibits higher molecular weight (318.37 vs. ~318 for the ethyl analogue) and density (1.296 g/cm³) due to the bulky benzyl group, which increases lipophilicity .
- The ethyl substituent in the target compound balances hydrophobicity and steric bulk, likely improving solubility compared to benzyl analogues .
Table 2: Reaction Yields and Conditions
| Compound Type | Reaction Conditions | Yield |
|---|---|---|
| Target Compound (Ethyl) | Ethanolic KOH, reflux | Good |
| 2-Benzyl Carboxamide (32) | Ethylene glycol, 150–160°C, NH₃ gas | Moderate |
| Triazolobenzonaphthyridine | Catalyst-free, ambient conditions | High |
Functional and Application Differences
- Target Compound : The ethyl group and carboxylic acid functionality make it suitable for further derivatization (e.g., amide formation) in drug discovery .
- 2-Benzyl Derivatives : Enhanced lipophilicity may improve blood-brain barrier penetration, relevant for CNS-targeting agents .
- Sulfonyl and Triazolo Analogues : The sulfonyl group increases metabolic stability, while triazolo-fused derivatives show promise as kinase inhibitors .
Biological Activity
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under acidic conditions. Various methods have been explored to optimize yield and purity. For instance, a combination of cyclization and functional group modifications has been successfully employed to produce this compound in moderate yields .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. The compound showed particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In a carrageenan-induced paw edema model in rats, it demonstrated a dose-dependent reduction in inflammation. Notably, at a dosage of 50 mg/kg body weight, the compound achieved an edema inhibition percentage comparable to that of standard anti-inflammatory drugs like diclofenac .
Neuroprotective Activity
Emerging research highlights the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE) activity in vitro with an IC50 value of 0.5 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .
Study 1: Antimicrobial Efficacy
A study conducted by El-Karim et al. evaluated the antimicrobial efficacy of various synthesized derivatives of naphthyridine compounds. The results indicated that derivatives containing the benzo[b][1,6]naphthyridine scaffold exhibited superior antimicrobial properties compared to their parent compounds .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 16 | Antibacterial |
| Standard Antibiotic | 32 | Antibacterial |
Study 2: Anti-inflammatory Activity
In a controlled experimental setting using rat models for inflammation induced by carrageenan injection, the compound was administered at varying doses. The findings indicated significant anti-inflammatory effects at higher doses.
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 25 | 45 |
| 50 | 75 |
| Diclofenac | 80 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) or intramolecular cyclization. For example, benzo-fused naphthyridines can be prepared using copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reactions, as demonstrated in analogous systems . Stepwise approaches involving thiourea intermediates treated with sodium hydride are also effective for constructing the heterocyclic core . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer : Characterization relies on a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% recommended for biological assays) .
- Mass spectrometry (MS) to verify molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Key safety measures include:
- Avoiding ignition sources (P210 hazard code) due to potential flammability .
- Using PPE (gloves, goggles) to prevent irritation (GHS Irritant classification) .
- Storing in airtight containers under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized, and by-products minimized during synthesis?
- Methodological Answer :
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps .
- Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in MCRs .
Q. What computational methods are used to predict biological activity and binding mechanisms?
- Methodological Answer :
- Epharmacophore modeling : Derived from active sites of target enzymes (e.g., 3-phosphoinositide-dependent kinase-1) to design analogs with enhanced affinity .
- Molecular docking : Tools like AutoDock assess binding poses of the carboxylic acid moiety with biological targets (e.g., kinase active sites) .
- QSAR studies : Correlate substituent effects (e.g., ethyl group position) with activity profiles .
Q. How can researchers resolve data contradictions in biological assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC to rule out impurity interference .
- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to confirm configuration, as racemization may occur during synthesis .
- Solubility controls : Pre-dissolve the compound in DMSO with sonication to ensure homogeneous distribution in assay buffers .
Q. What challenges arise in modifying the core structure for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Steric hindrance : The ethyl group at position 2 may limit accessibility to bulky substituents at position 10 .
- Regioselectivity : Functionalization of the naphthyridine ring requires careful protection/deprotection strategies (e.g., tert-butyl esters for carboxylic acid preservation) .
- Electron-withdrawing effects : The carboxylic acid group influences reactivity in electrophilic substitution reactions, necessitating tailored reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
